molecular formula C23H22N2O4S B2758900 2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2091385-54-3

2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Katalognummer: B2758900
CAS-Nummer: 2091385-54-3
Molekulargewicht: 422.5
InChI-Schlüssel: KMTABVSTVHQKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a 4-methyl-1,3-thiazole-5-carboxylic acid core linked to the Fmoc group via a 3-aminopropyl chain. The Fmoc moiety serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This structure is designed for applications in medicinal chemistry and drug development, particularly as a building block for peptide-based therapeutics or enzyme inhibitors .

Eigenschaften

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-21(22(26)27)30-20(25-14)11-6-12-24-23(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-13H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTABVSTVHQKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid, often referred to as "compound 1," is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₃₁N₃O₅S
  • Molecular Weight : 399.53 g/mol
  • CAS Number : 143192-31-8

Synthesis

The synthesis of compound 1 typically involves multi-step reactions, starting from readily available amino acids and employing various coupling strategies. The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for stabilizing the amino functionality during synthesis. Recent studies have demonstrated successful methodologies for synthesizing related thiazole derivatives with varying substituents to enhance biological activity .

Antimicrobial Activity

Recent evaluations have shown that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized thiazole compounds, it was found that certain derivatives displayed notable activity against multidrug-resistant strains of bacteria, particularly Gram-positive organisms . The minimum inhibitory concentration (MIC) values were determined to be higher than 256 µg/mL for most compounds but indicated potential efficacy against specific strains.

Interaction with P-glycoprotein (P-gp)

Research has highlighted the interaction of compound 1 with P-glycoprotein (P-gp), an important efflux transporter implicated in drug resistance. The compound demonstrated preferential selectivity towards P-gp compared to other ATP-binding cassette (ABC) transporters. Biochemical assays indicated that compound 1 stimulated ATPase activity in P-gp, suggesting a mechanism by which it could enhance drug delivery and efficacy in resistant cell lines .

In Vivo Studies

In vivo studies involving murine models have shown that treatment with compound 1 resulted in a significant reduction in tumor volume and weight without apparent side effects. These findings suggest its potential as an anticancer agent, particularly in combination therapies targeting resistant tumors .

Case Studies

StudyFindings
Study on Antimicrobial Activity Compound 1 exhibited significant antimicrobial activity against Gram-positive bacteria with MIC values >256 µg/mL.
P-glycoprotein Interaction Study Demonstrated stimulation of ATPase activity in P-gp, enhancing drug delivery mechanisms.
In Vivo Tumor Reduction Study Showed reduced tumor volume and weight in treated mice, indicating potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl-Substituted Thiazole Derivatives

  • Compound: 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Structural Features : Replaces the propyl chain with an ethyl group, altering steric and electronic properties. The shorter chain may reduce flexibility and influence binding interactions in peptide conjugates.
  • Molecular Formula : C24H23N3O4S
  • Molecular Weight : 465.52 g/mol
  • Key Difference : Reduced chain length could impact solubility and synthetic yield compared to the target compound .

Pyrrolidine-Linked Thiazole Derivatives

  • Compound : 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
  • Molecular Formula : C24H23ClN2O4S
  • Molecular Weight : 495.02 g/mol
  • Key Difference : Cyclic amine structure may enhance stability and influence pharmacokinetic properties .

Aromatic and Fluorinated Analogues

Benzoic Acid Derivatives

  • Compound: 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
  • Structural Features : Replaces the thiazole ring with a benzoic acid scaffold, eliminating heterocyclic contributions.
  • Molecular Formula: C19H17F2NO4
  • Molecular Weight : 361.35 g/mol

Fluorophenyl-Substituted Thiazoles

  • Compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Molecular Weight : ~550–600 g/mol (estimated)
  • Key Difference : Fluorinated aromatic groups improve metabolic stability and membrane permeability, but the absence of a carboxylic acid limits conjugation utility .

Comparison Table

Compound Name Alkyl Chain/Cycle Heterocycle Functional Groups Molecular Weight (g/mol) Key Applications
2-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Target) Propyl Thiazole Carboxylic acid 479.53 SPPS, enzyme inhibitors
2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid Ethyl Thiazole Carboxylic acid 465.52 Peptide conjugation
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride Pyrrolidine Thiazole Carboxylic acid, HCl 495.02 Rigid peptide scaffolds
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid None Benzene Carboxylic acid 361.35 Aromatic drug conjugates
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole None Thiazole, Triazole Chlorophenyl, Fluorophenyl ~550–600 Antimicrobial agents

Physicochemical and Functional Insights

  • Solubility : The target compound’s propyl chain and carboxylic acid group likely improve aqueous solubility compared to ethyl or cyclic analogues, which are more hydrophobic .
  • Bioactivity : Thiazole-containing derivatives (e.g., target compound) may exhibit enhanced enzyme inhibitory activity due to the heterocycle’s ability to mimic peptide bonds or engage in metal coordination .
  • Synthetic Utility : The carboxylic acid group in the target compound and its benzoic acid analogues enables direct coupling to amines or alcohols, whereas fluorinated derivatives require additional functionalization steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.